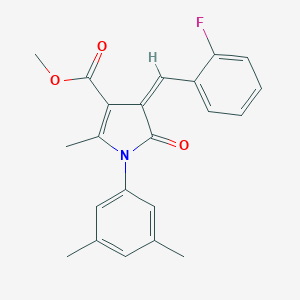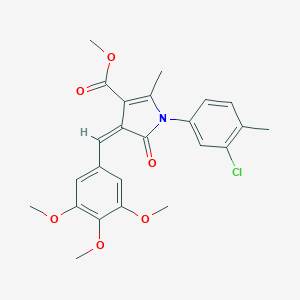![molecular formula C26H22ClF3N4O5 B297492 N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide](/img/structure/B297492.png)
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide, also known as CTA056, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for controlling cancer cell growth and metastasis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels, which are important factors in the development and progression of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its chemical structure and pharmacokinetics to improve its efficacy and reduce its toxicity. Finally, there is a need to develop new methods for delivering N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide to specific tissues and cells in the body, which could enhance its therapeutic effects and reduce its side effects.
Métodos De Síntesis
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzaldehyde and 2-ethoxy-3-hydroxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with trifluoroacetic anhydride to form an intermediate compound, which is subsequently reacted with hydrazine hydrate to form the final product, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide |
|---|---|
Fórmula molecular |
C26H22ClF3N4O5 |
Peso molecular |
562.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N//'-[(E)-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H22ClF3N4O5/c1-2-38-22-12-16(14-31-34-25(37)24(36)33-20-9-4-3-8-19(20)27)10-11-21(22)39-15-23(35)32-18-7-5-6-17(13-18)26(28,29)30/h3-14H,2,15H2,1H3,(H,32,35)(H,33,36)(H,34,37)/b31-14+ |
Clave InChI |
CBPAUKOEBLFWHI-XAZZYMPDSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)